molecular formula C16H15FN2O3S B10970604 N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide

N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide

Cat. No.: B10970604
M. Wt: 334.4 g/mol
InChI Key: VHJWBCCHEKOPKM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group attached to a benzamide core, with a sulfonyl group linked to a fluorophenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method involves the reaction of 4-aminobenzamide with cyclopropyl isocyanate under controlled conditions to form the cyclopropyl-substituted benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl moiety can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(4-fluorophenyl)methylsulfanyl]benzamide
  • N-cyclopropyl-4-[[(2,4-difluorophenyl)sulfonyl-(furan-2-ylmethyl)amino]methyl]benzamide

Uniqueness

N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide stands out due to its unique combination of a cyclopropyl group and a fluorophenyl sulfonyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(2-fluorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H15FN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-7-5-11(6-8-13)16(20)18-12-9-10-12/h1-8,12,19H,9-10H2,(H,18,20)

InChI Key

VHJWBCCHEKOPKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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